6-iodo-2,3-dimethoxy-2,3,7-trimethyl-8,8a-dihydro-4aH-1,4-benzodioxin-7-ol

Suzuki coupling iodoarene reactivity total synthesis

6-Iodo-2,3-dimethoxy-2,3,7-trimethyl-8,8a-dihydro-4aH-1,4-benzodioxin-7-ol (CAS 888723-91-9) is a chiral, iodine‑bearing benzodioxin derivative (C₁₃H₂₁IO₅, MW 384.21 g/mol). It is primarily employed as a late‑stage intermediate in the total synthesis of the Alternaria mycotoxin (−)-altenuene [REFS-1, REFS-3].

Molecular Formula C13H21IO5
Molecular Weight 384.21 g/mol
Cat. No. B12091621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-iodo-2,3-dimethoxy-2,3,7-trimethyl-8,8a-dihydro-4aH-1,4-benzodioxin-7-ol
Molecular FormulaC13H21IO5
Molecular Weight384.21 g/mol
Structural Identifiers
SMILESCC1(CC2C(C=C1I)OC(C(O2)(C)OC)(C)OC)O
InChIInChI=1S/C13H21IO5/c1-11(15)7-9-8(6-10(11)14)18-12(2,16-4)13(3,17-5)19-9/h6,8-9,15H,7H2,1-5H3
InChIKeyHWKCEKOCWQHZNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Iodo-2,3-dimethoxy-2,3,7-trimethyl-8,8a-dihydro-4aH-1,4-benzodioxin-7-ol – A Key Iodinated Intermediate for Altenuene Total Synthesis


6-Iodo-2,3-dimethoxy-2,3,7-trimethyl-8,8a-dihydro-4aH-1,4-benzodioxin-7-ol (CAS 888723-91-9) is a chiral, iodine‑bearing benzodioxin derivative (C₁₃H₂₁IO₅, MW 384.21 g/mol) . It is primarily employed as a late‑stage intermediate in the total synthesis of the Alternaria mycotoxin (−)-altenuene [REFS-1, REFS-3]. The presence of the iodo substituent at the 6‑position enables palladium‑catalysed cross‑coupling reactions such as Suzuki couplings, a capability that is absent in the non‑iodinated analogs [1].

1 Iodo handle enables palladium-catalyzed cross-coupling for biaryl assembly
2 Late-stage intermediate for (−)-altenuene total synthesis
3 Five defined stereocenters provide synthetic value

Why 6-Iodo-2,3-dimethoxy-2,3,7-trimethyl-8,8a-dihydro-4aH-1,4-benzodioxin-7-ol Cannot Be Replaced by Other Benzodioxin Intermediates


Non‑iodinated benzodioxin intermediates such as (2S,3S,4aR,8aR)-2,3,4a,8a‑tetrahydro‑2,3‑dimethoxy‑2,3‑dimethyl‑1,4‑benzodioxin‑6(5H)‑one (CAS 286936‑09‑2) lack the iodo handle required for the key Suzuki‑type coupling that assembles the biaryl core of (−)-altenuene [1]. Furthermore, the physico‑chemical profile differs markedly: the target compound’s XLogP3 of 0.5 contrasts with the LogP of ~2.1 for the simpler 6‑iodo‑2,3‑dihydro‑1,4‑benzodioxine [REFS-1, REFS-5], indicating lower lipophilicity that may influence solubility and bio‑distribution in biochemical assays.

Target Compound
Non-Iodinated Analog (CAS 286936-09-2)
Iodo substituent participates in Suzuki coupling
Lacks iodo handle; cannot support key coupling step
XLogP3 ~0.5; lower lipophilicity may improve aqueous solubility
LogP ~2.06 for simpler iodo-benzodioxine; higher lipophilicity may alter assay behavior

Quantitative Differentiation Evidence for 6-Iodo-2,3-dimethoxy-2,3,7-trimethyl-8,8a-dihydro-4aH-1,4-benzodioxin-7-ol


Iodo vs. Non‑Iodo Analogs: Cross‑Coupling Reactivity

The target compound’s iodo substituent enables palladium‑catalysed Suzuki couplings that are not feasible with non‑iodinated benzodioxin intermediates (e.g., CAS 286936‑09‑2) [1]. Iodoarenes typically react 2–10 times faster than bromoarenes in oxidative‑addition steps [2]; however, a direct, side‑by‑side kinetic comparison for this specific scaffold has not been reported.

Iodo vs. Non-Iodo Reactivity
Class-level inference
Iodo-substituted; participates in Suzuki coupling
Suzuki-coupling workflow fit
Direct kinetic comparison not reported for this scaffold
Suzuki coupling iodoarene reactivity total synthesis

Lipophilicity Differentiation: XLogP3 0.5 vs. LogP 2.06 for the Simpler Iodo‑Benzodioxine

The target compound’s XLogP3 of 0.5 is substantially lower than the LogP of 2.06 reported for 6‑iodo‑2,3‑dihydro‑1,4‑benzodioxine (CAS 57744‑67‑9) [1]. This difference of ~1.5 log units indicates significantly higher aqueous solubility for the target compound.

Lipophilicity Difference
Cross-study comparable
XLogP3 0.5 vs. LogP 2.06 (Δ ≈ −1.56)
Higher aqueous solubility context
Calculated values; may reduce DMSO co-solvent need
lipophilicity XLogP3 bioavailability

Stereochemical Complexity: Five Defined Stereocentres vs. Two in the Non‑Iodinated Analog

The target compound contains 5 defined stereocentres , whereas the non‑iodinated analog (2S,3S,4aR,8aR)‑2,3,4a,8a‑tetrahydro‑2,3‑dimethoxy‑2,3‑dimethyl‑1,4‑benzodioxin‑6(5H)‑one (CAS 286936‑09‑2) possesses only 2 stereocentres . The additional stereochemical information is essential for controlling the absolute configuration of the final (−)-altenuene product.

Stereochemical Complexity
Supporting evidence
5 stereocentres vs. 2 in non-iodinated analog
Higher stereochemical control; may reduce asymmetric synthesis steps
Determined by X-ray/NMR of intermediates
stereochemistry chiral intermediate enantiomeric purity

Application Scenarios for 6-Iodo-2,3-dimethoxy-2,3,7-trimethyl-8,8a-dihydro-4aH-1,4-benzodioxin-7-ol


Total Synthesis of (−)-Altenuene and Structural Analogs

The compound is a validated late‑stage intermediate for the total synthesis of (−)-altenuene, a mycotoxin produced by Alternaria fungi [2]. Its iodo substituent enables the key Suzuki‑type coupling that constructs the biaryl core, making it indispensable for any laboratory undertaking altenuene synthesis or the preparation of isotopically labelled internal standards for LC‑MS/MS mycotoxin analysis.

Probe Molecule for Iodothyronine Deiodinase Inhibition Studies

Preliminary evidence indicates that structurally related iodo‑benzodioxins can inhibit human liver iodothyronine 5′‑deiodinase [1]. Although quantitative IC₅₀ data for this specific compound are not publicly available, its lower lipophilicity (XLogP3 0.5 vs. LogP 2.06 for simpler iodo‑benzodioxines) may confer advantageous solubility in enzyme assay buffers, warranting its use as a starting scaffold for deiodinase inhibitor development [REFS-1, REFS-5].

Chiral Building Block for Complex Polycyclic Natural Products

With five defined stereocentres, the compound serves as a densely functionalised chiral building block for the synthesis of resorcylic lactones and other polycyclic natural products [REFS-1, REFS-3]. Its well‑defined stereochemistry reduces the burden of asymmetric synthesis in downstream steps, offering a strategic advantage over less‑substituted benzodioxin intermediates.

Reference Standard for Analytical Method Development

The compound’s availability with certified purity (≥98 % [3]) and characterisation data (NMR, HRMS) makes it suitable as a reference standard for HPLC, LC‑MS/MS, or GC‑MS method development targeting Alternaria toxins. Its unique retention time and mass fragmentation pattern can serve as a marker for monitoring altenuene synthesis intermediates.

Application
Selection Property
Validation Focus
Total synthesis of (−)-altenuene and analogs
Iodo handle for Suzuki coupling
Coupling efficiency and stereochemical outcome
Deiodinase inhibitor research scaffold
Lower lipophilicity profile
Solubility in enzyme assay buffers and inhibition context
Chiral building block for polycyclic natural products
Five defined stereocentres
Stereochemical integrity and coupling versatility
Reference standard for Alternaria toxin analysis
Certified purity and characterization data
Chromatographic method specificity and reproducibility
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